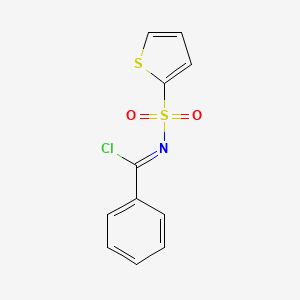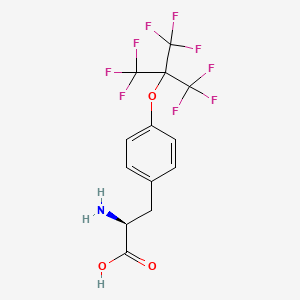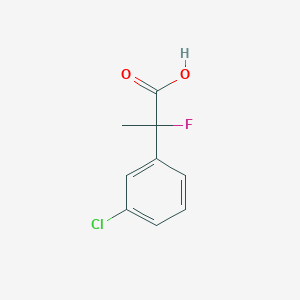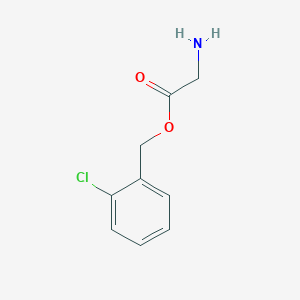
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride is a complex organic compound that features a thiophene ring, a sulfonyl group, and a benzenecarbonimidoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride typically involves the reaction of thiophene-2-sulfonyl chloride with benzenecarbonimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and chloroform. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products
科学研究应用
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Additionally, the thiophene ring can interact with aromatic residues in biological molecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Thiophene-2-sulfonyl chloride: A simpler compound with similar reactivity but lacking the benzenecarbonimidoyl moiety.
Benzenesulfonyl chloride: Another related compound with a sulfonyl chloride group but different aromatic structure.
N-(Thiazol-2-yl)benzenesulfonamide: A compound with a thiazole ring instead of thiophene, used in similar applications.
Uniqueness
N-(Thiophene-2-sulfonyl)benzenecarbonimidoylchloride is unique due to its combination of a thiophene ring and a benzenecarbonimidoyl chloride moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C11H8ClNO2S2 |
|---|---|
分子量 |
285.8 g/mol |
IUPAC 名称 |
(Z)-N-thiophen-2-ylsulfonylbenzenecarboximidoyl chloride |
InChI |
InChI=1S/C11H8ClNO2S2/c12-11(9-5-2-1-3-6-9)13-17(14,15)10-7-4-8-16-10/h1-8H/b13-11- |
InChI 键 |
PXABJGXVTJGPEE-QBFSEMIESA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CS2)/Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)





![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)





